3-Chloropyridazin-4-Amine is a heterocyclic compound with the molecular formula . This compound features a chlorine atom at the third position and an amino group at the fourth position of the pyridazine ring. It is of considerable interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities. The compound is classified as an aromatic amine and is recognized for its role in various chemical reactions and applications in medicinal chemistry .
The synthesis of 3-Chloropyridazin-4-Amine can be achieved through several methods, with one common approach involving the reaction of 3,6-Dichloropyridazine with ammonia. This reaction typically occurs in a suitable solvent at temperatures ranging from 30°C to 180°C. The process can yield high-purity products after purification steps such as recrystallization or column chromatography .
The molecular structure of 3-Chloropyridazin-4-Amine can be represented as follows:
3-Chloropyridazin-4-Amine participates in various chemical reactions including:
The outcomes of these reactions depend significantly on the specific reagents and conditions applied during synthesis .
The mechanism of action for 3-Chloropyridazin-4-Amine involves its interaction with biological targets, which may include enzymes or receptors relevant in medicinal chemistry. The presence of both chlorine and amino groups allows for versatile modifications that enhance its biological activity.
Research indicates that compounds like 3-Chloropyridazin-4-Amine may exhibit antimicrobial properties or act as intermediates in drug synthesis, potentially influencing various biochemical pathways .
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
3-Chloropyridazin-4-Amine finds applications primarily in:
This compound's unique structural features enable it to play a significant role across multiple scientific disciplines, highlighting its importance in ongoing research efforts.
3-Chloropyridazin-4-amine (CAS 55928-83-1) is a diazine derivative with the molecular formula C₄H₄ClN₃ and molecular weight 129.55 g/mol. First characterized in the late 20th century, it emerged as a stable, crystalline solid with predicted physicochemical properties including a boiling point of 326.9±22.0°C and density of 1.437±0.06 g/cm³ [6]. Its pKa value of 3.91±0.10 indicates moderate basicity, facilitating salt formation and enhancing water solubility for synthetic applications. Early research focused on its unique electronic configuration: the electron-deficient pyridazine ring coupled with the ortho-positioned chlorine and amine groups creates regions of localized charge. This polarization enables diverse reaction pathways at both the C3 and C4 positions. The compound requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent decomposition [6], reflecting early stability challenges overcome through optimized handling protocols. Commercial availability from suppliers like TRC and Matrix Scientific (purity ≥95%) cemented its role as a accessible building block [6].
3-Chloropyridazin-4-amine serves as a multifunctional pharmacophore in molecular hybridization strategies due to three key attributes:
Table 1: Key Physicochemical Properties of 3-Chloropyridazin-4-Amine
Property | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₄H₄ClN₃ | Empirical |
Molecular Weight | 129.55 g/mol | Calculated |
Boiling Point | 326.9 ± 22.0 °C | Predicted |
Density | 1.437 ± 0.06 g/cm³ | Predicted |
pKa | 3.91 ± 0.10 | Predicted |
Storage Conditions | 2–8°C under N₂ or Ar | Experimental |
These properties enable its integration into complex hybrids. For example:
The compound’s bioisosteric resemblance to purine bases underpins its target specificity against enzymes utilizing nucleotide cofactors (e.g., kinases) or substrates (e.g., polymerases). Key therapeutic applications include:
Table 2: Therapeutic Applications of 3-Chloropyridazin-4-Amine Hybrids
Hybrid Class | Biological Target | Key Activity | Cancer Model |
---|---|---|---|
4-Chloropyridazinoxyphenyl-chalcone (e.g., 3c, 3e) | PARP-1 | Apoptosis induction, IC₅₀ ≈ 0.21–0.75 μM | HNO97, FaDu, MDA-MB-468 [2] |
Chloropyridazine-sulfonamide-pyrrole (e.g., 10) | Aromatase (CYP19) | Estrogen suppression, IC₅₀ = 0.85 μM | MCF-7 [7] |
Imidazo[1,2-b]pyridazines | DYRK Kinases | Cell cycle arrest | Leukemia [5] |
Imidazopyridine conjugates | RET Kinase | Type II inhibition, IC₅₀ = 0.21 μM | Medullary thyroid cancer [8] |
The strategic positioning of the chlorine atom is critical for target engagement. In PARP-1 inhibitors, it occupies a sub-pocket near Ser904 and Tyr907, enhancing binding affinity by >6-fold compared to des-chloro analogs [2]. Similarly, in aromatase inhibitors, its electron-withdrawing effect increases the sulfonamide’s acidity, promoting ionic interactions with Arg115 [7]. These examples underscore its role as a privileged scaffold in oncology drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7